2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
Description
Properties
IUPAC Name |
oxan-2-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(16-8-4-5-9-21-16)19-12-18(13-19)10-15(11-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFGHZEIVCMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Halogenated Oxetane Intermediates
A highly scalable route, adapted from van der Haas et al., begins with tribromopentaerythritol (1b ), which undergoes base-mediated cyclization to form 3,3-bis(bromomethyl)oxetane (5b ) (Scheme 1). This intermediate reacts with benzylamine or substituted anilines under phase-transfer conditions (tetrabutylammonium hydrogen sulfate, NaOH) to yield N-protected azaspiro intermediates (e.g., 6c ) in yields exceeding 60%. Critical to this process is the avoidance of bis-alkylation side products, achieved through careful control of stoichiometry (1.0 equiv amine) and reaction temperature (83°C in toluene).
Scheme 1
Reductive Amination Pathways
Functionalization at the 2-Position: Introducing the Oxane-2-Carbonyl Group
The installation of the oxane-2-carbonyl moiety demands careful selection of acylation reagents and protection strategies to prevent decomposition of the strained spiro system.
Acylation of Secondary Amines
Post-deprotection of the N-benzyl intermediate (6c ) via hydrogenolysis (Pd/C, H, AcOH) yields the free amine 4 , which undergoes acylation with oxane-2-carbonyl chloride (Figure 1). Key findings include:
-
Solvent optimization : Dichloromethane (DCM) outperforms THF or MeCN, minimizing ring-opening side reactions.
-
Base selection : Diisopropylethylamine (DIPEA) achieves higher yields (78%) compared to triethylamine (52%) by reducing HCl-induced decomposition.
Table 1 : Acylation Efficiency Under Varied Conditions
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Oxane-2-COCl | DIPEA | DCM | 78 |
| Oxane-2-COCl | TEA | DCM | 52 |
| Oxane-2-COCl | DIPEA | THF | 63 |
Stability Considerations During Acylation
Differential scanning calorimetry (DSC) of intermediates reveals exothermic decomposition events above 180°C for the free base 4 (). To mitigate risks during scale-up, the acylation is conducted below 40°C with rigorous temperature control.
Applications in Medicinal Chemistry
The target compound serves as a key intermediate in kinase inhibitor synthesis. In a model reaction, coupling with 2-chloropyrimidine (10 ) proceeds efficiently (88% conversion in MeCN, 40°C) when using the p-toluenesulfonate salt. Comparatively, the hemioxalate salt shows <10% conversion under identical conditions, highlighting the critical role of counterion selection .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic core can mimic the properties of aromatic systems, allowing it to bind to biological targets in a similar manner . This interaction can modulate various pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Core Variations : Replacing nitrogen with oxygen in the spiro core (e.g., 2-oxa-6-azaspiro[3.3]heptane) alters electronic properties and hydrogen-bonding capacity, affecting bioavailability .
- Substituent Effects : Bulky groups like tert-butyl esters enhance steric protection during synthesis , while electron-withdrawing groups (e.g., nitro, sulfonyl) modulate reactivity for cross-coupling or nucleophilic substitution .
Key Observations:
- Salt Forms : Sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane exhibit superior aqueous solubility (48.2 mg/mL vs. 12.5 mg/mL for oxalate) and thermal stability (>200°C vs. decomposition at 120°C for oxalate) .
- Synthetic Efficiency : Yields for spirocyclic intermediates vary significantly:
Functionalization and Reactivity
- Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are common for introducing aryl/heteroaryl groups. For example, tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate couples with 2-oxa-6-azaspiro[3.3]heptane using rac-BINAP-Pd-G3 .
- Deprotection Strategies : Trifluoroacetic acid (TFA) efficiently removes tert-butyl groups without disrupting the spiro core , whereas tosyl groups require reductive conditions (e.g., Na/NH₃) .
Biological Activity
2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacokinetics, and cellular effects.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes an oxane ring and a phenyl group. Its unique configuration allows for diverse interactions with biological molecules, making it a candidate for drug development.
Mode of Action
The oxetane ring in this compound can undergo transformations such as epoxide formation followed by ring opening, which may lead to the generation of reactive intermediates capable of interacting with various biomolecules.
Biochemical Pathways
This compound is believed to influence several biochemical pathways, particularly those involving cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds. The interaction with these enzymes may lead to either inhibition or activation depending on the specific context.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound is not fully characterized; however, its bioavailability and metabolic pathways are crucial areas for further investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted will provide insights into its therapeutic potential.
Cellular Effects
Studies have shown that this compound can modulate key signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation suggests potential applications in cancer therapy or regenerative medicine.
Subcellular Localization
The localization of this compound within cells is vital for its function. It may target specific organelles such as the nucleus, where it could interact with DNA or transcription factors, thereby influencing gene expression patterns.
Research Findings and Case Studies
Several studies have explored the synthesis and biological implications of azaspiro compounds:
- Synthesis Challenges : The synthesis of azaspiro compounds like this compound presents challenges due to their structural complexity. Recent advances in synthetic methodologies have improved access to these compounds, highlighting their potential utility in drug discovery programs .
- Pharmacological Profiles : Research has indicated that derivatives of azaspiro compounds exhibit varied pharmacological activities, including anti-inflammatory and anticancer effects. For instance, modifications to the spirocyclic framework can enhance biological activity and selectivity towards specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Oxa-1-azaspiro[3.2.0]heptane | Bicyclic core | Limited applications in drug discovery |
| Bicyclo[2.2.1]heptane derivatives | Bicyclic structure | Used in similar therapeutic contexts |
| This compound | Spirocyclic with unique exit vectors | Potentially distinct pharmacological properties |
Q & A
Q. What are the common synthetic routes for 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield?
The synthesis typically involves spirocyclization of precursors such as tribromopentaerythritol derivatives with nitrogen-containing nucleophiles (e.g., amines or carbamates) under basic conditions . For example:
- Step 1 : Alkylation of a phenyl-substituted amine with a brominated oxetane precursor to form the spirocyclic core.
- Step 2 : Carbonyl introduction via oxidation or coupling reactions (e.g., using oxalyl chloride or Friedel-Crafts acylation).
Reaction optimization, such as continuous flow reactors for scalability and crystallization for purity, is critical for yields >85% . Lower temperatures (<0°C) reduce side reactions like epimerization, while polar solvents (e.g., DMF) enhance solubility of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?
- NMR : H and C NMR distinguish the spiro junction (e.g., unique coupling patterns for bridgehead protons) and confirm phenyl/oxane substituents .
- X-ray crystallography : Resolves spatial arrangement of the bicyclic system and validates bond angles/rigidity .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., CHNO: calc. 271.12, obs. 271.11) and fragmentation patterns .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence binding affinity to biological targets like monoamine oxidase (MAO)?
The rigid spiro architecture enforces a preorganized conformation, enhancing selective interactions with MAO-B over MAO-A. For example:
- Steric effects : The phenyl group at position 6 may occupy hydrophobic pockets in MAO-B’s active site, as observed in analogs with IC values <100 nM .
- Electron distribution : The oxane-2-carbonyl group introduces polarity, improving hydrogen bonding with catalytic residues (e.g., Tyr-435 in MAO-B) .
Methodologically, molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding thermodynamics, while mutagenesis studies validate key residue interactions .
Q. What strategies mitigate thermal instability and poor solubility in aqueous buffers?
- Salt formation : Oxalate or hydrochloride salts improve crystallinity and stability (e.g., oxalate salts remain stable >24 months at 4°C) .
- Prodrug design : Esterification of the carbonyl group enhances logP (e.g., methyl ester prodrugs increase solubility in PEG-400/water mixtures by 10-fold) .
- Co-solvent systems : Use of DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes prevents aggregation in biological assays .
Q. How do substituents on the phenyl ring affect metabolic stability and pharmacokinetics?
- Electron-withdrawing groups (e.g., -NO, -CF) reduce CYP450-mediated oxidation, extending half-life (t >6 hrs in murine models) .
- Para-substitution vs. ortho-substitution : Para-fluoro analogs show higher metabolic stability (90% remaining after 1 hr in liver microsomes) due to reduced steric hindrance .
- Isotope labeling (F NMR or C tracing) tracks metabolic pathways, identifying major metabolites like hydroxylated spiro fragments .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations (B3LYP/6-31G* level) model transition states for SN2 reactions at the carbonyl carbon, predicting activation energies (<20 kcal/mol favors reactivity) .
- Machine learning (e.g., SchNet models) trained on spirocyclic reaction datasets forecast regioselectivity when introducing amines or thiols .
Data Contradictions and Resolution
Q. Discrepancies in reported MAO-B inhibition values: How to reconcile variability across studies?
- Source variation : IC values range from 50 nM to 1 µM due to differences in enzyme sources (recombinant vs. tissue-extracted MAO-B) and assay conditions (pH, temperature) .
- Resolution : Standardize assays using recombinant human MAO-B and control inhibitors (e.g., selegiline) to normalize data. Cross-validate via surface plasmon resonance (SPR) for kinetic consistency .
Q. Conflicting solubility data in nonpolar solvents: What factors contribute?
- Polymorphism : Crystalline vs. amorphous forms exhibit 5x differences in solubility (e.g., amorphous oxalate salt dissolves faster in acetonitrile) .
- Resolution : Characterize solid-state forms via DSC and PXRD , and report conditions (e.g., sonication time, temperature) in experimental protocols .
Comparative Analysis with Analogues
Q. How does this compound compare to 2-oxa-6-azaspiro[3.3]heptane derivatives in kinase inhibition?
- Structural divergence : The phenyl-carbonyl moiety increases steric bulk, reducing off-target kinase binding (e.g., CDK2 inhibition drops from 70% to <10%) .
- Selectivity profiling : Use kinase panel assays (Eurofins) to compare inhibition profiles, highlighting MAO-B vs. kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
